molecular formula C14H17NO B241048 1-butyl-2-methyl-4(1H)-quinolinone

1-butyl-2-methyl-4(1H)-quinolinone

Cat. No.: B241048
M. Wt: 215.29 g/mol
InChI Key: PKUPVMASNMZASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-methyl-4(1H)-quinolinone (CAS 32511-84-5) is a synthetic organic compound belonging to the quinolinone class, characterized by a nitrogen-containing heterocyclic structure. Quinolinones are a group of compounds with a broad spectrum of documented biological activities, serving as key scaffolds in medicinal chemistry research . They are investigated for their potential as antibacterial, antifungal, and anticancer agents . The specific structural motif of a butyl group at the N-1 position and a methyl group at the C-2 position is of significant interest in structure-activity relationship (SAR) studies. Research on analogous N-substituted quinolones has demonstrated that a butyl chain at the N-1 position can be a critical feature for potent biological activity. For instance, studies have shown that 4-quinolone derivatives with an n-butyl group at N-1 and specific alkenyl chains at the C-2 position exhibit superior antimycobacterial properties against rapidly growing strains like Mycobacterium smegmatis, in some cases outperforming standard antibiotics . This suggests that this compound could serve as a valuable precursor or intermediate for the synthesis of novel compounds targeting drug-resistant bacterial infections. The broader family of quinolin-4-ones can be synthesized through several classical methods, such as the Gould-Jacobs, Conrad-Limpach, or Biere-Seelen reactions, often starting from aniline derivatives or methyl anthranilate . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-butyl-2-methylquinolin-4-one

InChI

InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3

InChI Key

PKUPVMASNMZASU-UHFFFAOYSA-N

SMILES

CCCCN1C(=CC(=O)C2=CC=CC=C21)C

Canonical SMILES

CCCCN1C(=CC(=O)C2=CC=CC=C21)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity
Research has indicated that compounds related to 4(1H)-quinolone structures, including 1-butyl-2-methyl-4(1H)-quinolinone, exhibit significant antimalarial activity. Structure-activity relationship (SAR) studies have shown that modifications to the quinolone structure can enhance efficacy against malaria parasites, such as Plasmodium berghei and Plasmodium falciparum .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

Compound NameEfficacy (ED50)Target ParasiteReference
This compoundTBDP. berghei
ICI 56,7800.05 mg/kgP. berghei
ELQ-300Highly efficaciousBlood and liver stages

CNS Disorders
Recent studies have explored the use of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system disorders. Compounds like this compound may serve as scaffolds for developing these modulators due to their ability to interact with specific receptor sites .

Case Studies

Case Study 1: Antimalarial Optimization
In a study focusing on optimizing quinolone derivatives for antimalarial activity, researchers synthesized several analogues of 4(1H)-quinolones. The study highlighted that structural modifications, including alkyl substitutions at specific positions, significantly impacted the potency against malaria parasites. The findings suggest that this compound could be a candidate for further optimization .

Case Study 2: GPCR Modulation
Another investigation examined the role of quinolone derivatives in modulating GPCR activity. The study found that certain modifications to the quinolone structure enhanced binding affinity and selectivity for specific GPCR subtypes, indicating potential therapeutic applications in treating disorders such as anxiety and depression .

Comparison with Similar Compounds

Substituent Variations in 4(1H)-Quinolinones

The biological and physicochemical properties of 4(1H)-quinolinones are heavily influenced by substituents at positions 1 and 2. Key analogs include:

Key Observations

The butyl group in the target compound may balance permeability and solubility better than longer chains .

Biological Activity Trends: Anti-inflammatory: 1-Methyl-2-nonyl-4(1H)-quinolinone inhibits leukotriene biosynthesis (IC₅₀ ~12 mM), suggesting that the target compound’s butyl group may offer similar or enhanced activity due to optimal chain length . Antimicrobial: Compounds like 1-methyl-2-undecyl-4(1H)-quinolinone exhibit antibacterial effects against H. pylori . The target’s methyl and butyl groups may similarly disrupt microbial membranes. Cardiac Stimulation: Imidazolyl-substituted derivatives (e.g., compound 17 in ) show potent inotropic effects, highlighting the role of heterocyclic substituents in modulating cardiac activity.

Synthetic Accessibility: 4(1H)-Quinolinones are often synthesized via cyclization reactions or CuAAC click chemistry (e.g., triazole derivatives in ). The target compound’s simpler alkyl groups may allow straightforward synthesis compared to complex analogs .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points: Bulky substituents (e.g., naphthalene-triazole in ) result in high melting points (>360°C), whereas alkyl-substituted analogs like 1-methyl-2-nonyl-4(1H)-quinolinone are likely liquids or low-melting solids .
  • Solubility: Shorter alkyl chains (butyl vs. nonyl) may improve aqueous solubility, critical for oral bioavailability .

Preparation Methods

Reaction Conditions and Mechanism

  • Schiff Base Formation :
    The aniline reacts with ethyl acetoacetate in benzene under reflux with para-toluene sulfonic acid as a catalyst, forming a Schiff base. A Dean–Stark trap removes water to drive the reaction.

  • Cyclization :
    The Schiff base is heated to 250°C in DOWTHERM A, a high-boiling solvent, inducing cyclization to yield the 4(1H)-quinolinone core. Ethyl acetate trituration isolates the product.

Critical Parameters :

  • Temperature control during cyclization ensures regioselectivity.

  • The methyl group at position 2 originates from ethyl acetoacetate, while the butyl group at position 1 derives from the N-butyl aniline starting material.

Post-Synthetic N-Alkylation Strategies

If the Conrad–Limpach method employs an aniline without the N-butyl group, post-synthetic N-alkylation becomes necessary. This involves introducing the butyl group via nucleophilic substitution or transition-metal catalysis.

Alkylation via Nucleophilic Substitution

  • Deprotonation :
    The NH group of 2-methyl-4(1H)-quinolinone is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF).

  • Alkylation :
    Butyl iodide (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Yield Optimization :

  • Excess butyl iodide (1.5 equiv) improves conversion but risks di-alkylation.

  • Polar aprotic solvents like DMF enhance reaction rates.

Iodination and Suzuki Coupling for Functionalization

Iodination at position 3 enables further functionalization via cross-coupling reactions, though this step is optional for the target compound.

Iodination Protocol

  • Reagents :
    Iodine (1.0 equiv) and potassium iodide (1.0 equiv) in dimethylformamide (DMF) with n-butylamine as a base.

  • Conditions :
    Stirring at room temperature for 12 hours, followed by sodium thiosulfate quenching to remove residual iodine.

Outcome :

  • 3-Iodo-1-butyl-2-methyl-4(1H)-quinolinone serves as an intermediate for Suzuki coupling with aryl boronic acids.

Deprotection and Purification Techniques

Methyl Ether Deprotection

If methoxy groups are present (e.g., from protecting groups), boron tribromide (BBr₃) in dichloromethane cleaves the ethers at room temperature.

Procedure :

  • BBr₃ (3.0 equiv) is added to the methoxy-protected quinolinone in anhydrous CH₂Cl₂.

  • After 18 hours, the mixture is neutralized with potassium hydroxide, and the product is recrystallized from methanol.

Purification Methods

  • Silica Gel Chromatography :
    Ethyl acetate/dichloromethane (1:3) elutes impurities, isolating the target compound with >95% purity.

  • Recrystallization :
    DMF/methanol (1:5) yields crystalline this compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
Conrad–LimpachN-butyl-3-methoxyaniline60–7095High-temperature cyclization
Post-Synthetic Alkylation2-methyl-4(1H)-quinolinone40–5090Di-alkylation side products
Iodination-Coupling3-Iodo intermediate30–4085Boronic acid availability

Key Insights :

  • The Conrad–Limpach route offers higher yields but requires specialized aniline precursors.

  • Post-synthetic alkylation is versatile but less efficient due to competing side reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butyl-2-methyl-4(1H)-quinolinone, and how can reaction yields be optimized?

  • The compound is typically synthesized via cyclization of substituted anthranilates with bromoketones. Microwave-assisted synthesis (MAS) improves reaction efficiency by reducing time and side-product formation. Key parameters include solvent selection (e.g., ethanol for polar intermediates) and temperature control (80–120°C). Yields can exceed 70% when using catalytic bases like K₂CO₃ .
  • Example protocol : Combine 1-methyl-2-aminoterephthalate (1 eq) with 1-bromo-2-butanone (1.2 eq) in ethanol under reflux for 6 hours. Purify via column chromatography (70% EtOAc/petroleum ether) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 1.3–1.7 ppm for butyl protons, δ 2.4 ppm for methyl groups).
  • HRMS : Validates molecular weight (calculated for C₁₄H₁₇NO: 215.1310; observed: 215.1308) .
  • IR : Key peaks include 1660–1680 cm⁻¹ (C=O stretch) and 2900–3000 cm⁻¹ (alkyl C-H) .

Advanced Research Questions

Q. How can conflicting NMR data for quinolinone derivatives be resolved during structural elucidation?

  • Contradictions often arise from tautomerism or rotational isomers. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, broadening of peaks at 25°C may resolve into distinct signals at −40°C. X-ray crystallography (e.g., CCDC deposition zl2326) provides definitive bond lengths and angles .
  • Case study : A 2021 study resolved conflicting δ 7.2–7.5 ppm signals in 4-quinolones by correlating NOESY cross-peaks with X-ray data .

Q. What strategies optimize the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., Cl at C7) enhances activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL).
  • Bioassay design : Use microdilution assays (96-well plates) with resazurin indicators for rapid viability assessment.
  • Data interpretation : Correlate LogP values (1.5–3.0) with membrane permeability using Hansch analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.